Cas no 75343-75-8 (3-Chlorophenyl-(2-pyridyl)methanol)
3-Chlorophenyl-(2-pyridyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Chlorophenyl-(2-pyridyl)methanol
- (3-chlorophenyl)-2-pyridylmethan-1-ol
- ST094680
- 2-Pyridinemethanol, alpha-(3-chlorophenyl)-
- (3-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL
-
- MDL: MFCD07775198
- Inchi: 1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H
- InChI Key: FBGQCTZCPITIQD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C1C=CC=CN=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1
3-Chlorophenyl-(2-pyridyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428733-250mg |
3-Chlorophenyl-(2-pyridyl)methanol; . |
75343-75-8 | 250mg |
€311.00 | 2025-04-16 | ||
| abcr | AB428733-1 g |
3-Chlorophenyl-(2-pyridyl)methanol |
75343-75-8 | 1g |
€401.30 | 2022-03-24 | ||
| abcr | AB428733-5 g |
3-Chlorophenyl-(2-pyridyl)methanol |
75343-75-8 | 5g |
€1,123.50 | 2022-03-24 | ||
| Crysdot LLC | CD11062296-1g |
(3-Chloropyridin-2-yl)(phenyl)methanol |
75343-75-8 | 97% | 1g |
$414 | 2024-07-18 | |
| Crysdot LLC | CD11062296-5g |
(3-Chloropyridin-2-yl)(phenyl)methanol |
75343-75-8 | 97% | 5g |
$1177 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427865-1g |
(3-Chlorophenyl)(pyridin-2-yl)methanol |
75343-75-8 | 97% | 1g |
¥3444.00 | 2024-07-28 | |
| Ambeed | A506024-1g |
(3-Chloropyridin-2-yl)(phenyl)methanol |
75343-75-8 | 97% | 1g |
$418.0 | 2025-04-17 | |
| abcr | AB428733-1g |
3-Chlorophenyl-(2-pyridyl)methanol; . |
75343-75-8 | 1g |
€570.20 | 2025-04-16 | ||
| abcr | AB428733-5g |
3-Chlorophenyl-(2-pyridyl)methanol; . |
75343-75-8 | 5g |
€1900.20 | 2025-04-16 |
3-Chlorophenyl-(2-pyridyl)methanol Suppliers
3-Chlorophenyl-(2-pyridyl)methanol Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 3-Chlorophenyl-(2-pyridyl)methanol
Comprehensive Analysis of 3-Chlorophenyl-(2-pyridyl)methanol (CAS No. 75343-75-8): Properties, Applications, and Industry Insights
3-Chlorophenyl-(2-pyridyl)methanol (CAS No. 75343-75-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic alcohol derivative features a unique molecular structure combining a pyridine ring and a chlorinated phenyl group, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its potential as a chiral building block for asymmetric synthesis, particularly in the development of biologically active molecules.
The compound's dual-functional structure enables diverse reactivity patterns, with the hydroxyl group serving as a handle for further derivatization. Researchers are particularly interested in its hydrogen bonding capacity and metal coordination properties, which are crucial for designing catalysts and ligands. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%) in commercial samples, meeting the stringent requirements of GMP-compliant synthesis.
In the context of green chemistry trends, 3-Chlorophenyl-(2-pyridyl)methanol has been investigated for its potential in solvent-free reactions and microwave-assisted synthesis. These applications align with the pharmaceutical industry's push toward sustainable manufacturing processes. The compound's stability under various pH conditions makes it suitable for developing pH-sensitive drug delivery systems, a hot topic in nanomedicine research.
Quality control protocols for 75343-75-8 emphasize rigorous testing for residual solvents and heavy metal content, addressing growing regulatory concerns about process impurities. Advanced purification methods such as recrystallization from ethanol/water mixtures or column chromatography on silica gel are commonly employed. The compound's melting point (typically 89-92°C) and solubility profile (soluble in most organic solvents but limited in water) are critical parameters for formulation scientists.
Emerging applications include its use in fluorescence probes development, leveraging the pyridine moiety's electron-accepting characteristics. This aligns with current research trends in bioimaging and diagnostic reagents. The chlorophenyl group contributes to enhanced lipophilicity, improving cellular membrane permeability in potential therapeutic candidates.
From a commercial perspective, 3-Chlorophenyl-(2-pyridyl)methanol is available in various packaging options (from gram to kilogram quantities) to accommodate both research-scale and pilot-plant needs. Storage recommendations typically suggest inert atmosphere conditions at 2-8°C to maintain stability, with special attention to moisture-sensitive characteristics. Proper handling requires standard laboratory PPE, though it doesn't fall under hazardous material classifications.
The compound's structure-activity relationships continue to be explored in medicinal chemistry programs, particularly for central nervous system targets. Its molecular weight (219.66 g/mol) falls within the desirable range for blood-brain barrier penetration, making it attractive for neurological drug discovery. Recent patent literature reveals innovative applications in allosteric modulator design and enzyme inhibition strategies.
Analytical method development for 75343-75-8 often focuses on chiral separation techniques, as the compound contains a stereocenter that can influence biological activity. This aspect is particularly relevant given the pharmaceutical industry's emphasis on enantiomerically pure substances. Researchers employ chiral HPLC and circular dichroism to characterize optical purity, which is crucial for structure-based drug design projects.
Supply chain considerations for 3-Chlorophenyl-(2-pyridyl)methanol highlight the importance of multi-step synthesis documentation and certificates of analysis. Reputable suppliers provide detailed spectroscopic data (including 1H NMR, 13C NMR, and mass spectra) to verify identity and purity. The compound's synthetic route typically involves Grignard reactions or reductive amination protocols, with ongoing optimization for atom economy.
Future research directions may explore the compound's potential in covalent inhibitor design or as a scaffold for proteolysis targeting chimeras (PROTACs). Its balanced hydrophilic-lipophilic properties make it particularly interesting for fragment-based drug discovery approaches. As the chemical industry moves toward digital transformation, computational studies of 75343-75-8 using molecular docking and quantum mechanical calculations are becoming increasingly common.
75343-75-8 (3-Chlorophenyl-(2-pyridyl)methanol) Related Products
- 112966-26-4((R)-(4-Chlorophenyl)(pyridin-2-yl)methanol)
- 176022-47-2((S)-(4-Chlorophenyl)(pyridin-2-yl)methanol)
- 5428-74-0(2-Pyridinemethanol, a-(2,6-dichlorophenyl)-,hydrochloride (1:1))
- 71777-68-9(1-(5-chloropyridin-2-yl)ethan-1-ol)
- 112906-34-0((2,6-Dichlorophenyl)pyridin-2-ylmethanol hydrochloride)
- 121638-26-4(4-chloro-a-methyl-2-Pyridinemethanol)
- 14159-57-0(Phenyl(pyridin-2-yl)methanol)
- 91568-94-4(Phenyl(pyridin-2-yl)methanol hydrochloride)
- 27652-89-7(4-Chlorophenyl-2-pyridinylmethanol)
- 6238-67-1(2-Pyridinemethanol, a-(2-chlorophenyl)-)